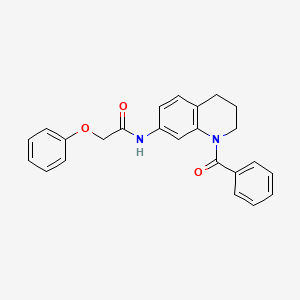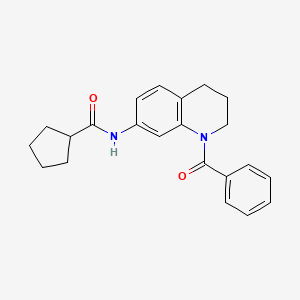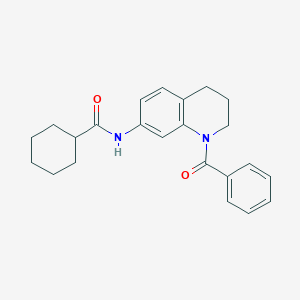
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyacetamide, abbreviated as BTP-2, is an organic compound with a wide range of applications in scientific research. BTP-2 is an inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. Endocannabinoids are endogenous lipid-based signaling molecules that are involved in many physiological processes, including appetite, pain, and inflammation. As an inhibitor of FAAH, BTP-2 has been used in numerous studies to explore the physiological effects of endocannabinoids and their possible therapeutic applications.
科学的研究の応用
BTP-2 has been widely used in scientific research due to its ability to inhibit N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyacetamide. Studies have shown that BTP-2 can effectively inhibit N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyacetamide in vivo, making it an ideal tool for exploring the physiological effects of endocannabinoids. Additionally, BTP-2 has been used in numerous studies to investigate the therapeutic potential of endocannabinoids in treating various conditions, such as chronic pain, anxiety, and depression.
作用機序
BTP-2 works by inhibiting N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyacetamide, an enzyme involved in the metabolism of endocannabinoids. The inhibition of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyacetamide by BTP-2 results in an increase in the levels of endocannabinoids in the body, leading to the physiological effects associated with endocannabinoid signaling.
Biochemical and Physiological Effects
The inhibition of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyacetamide by BTP-2 has been shown to have a number of biochemical and physiological effects. Studies have shown that BTP-2 can modulate the release of neurotransmitters, such as serotonin and dopamine, which are involved in regulating mood and behavior. Additionally, BTP-2 has been shown to reduce inflammation, reduce pain, and improve cognitive function.
実験室実験の利点と制限
BTP-2 has several advantages for use in laboratory experiments. It is highly soluble in organic solvents and is relatively stable, making it easy to store and handle. Additionally, BTP-2 is relatively inexpensive, making it an economical choice for researchers. However, BTP-2 is not suitable for use in humans due to potential toxicity.
将来の方向性
The potential therapeutic applications of BTP-2 are still largely unexplored. Future studies should focus on exploring the effects of BTP-2 on various conditions, such as chronic pain, anxiety, and depression. Additionally, further research is needed to investigate the effects of BTP-2 on the metabolism of endocannabinoids and their physiological effects. Furthermore, research should be conducted to investigate the long-term safety and efficacy of BTP-2 for therapeutic use.
合成法
BTP-2 can be synthesized in a four-step procedure. The first step involves the condensation of 1-benzoyl-2-methyl-4-chloro-1,2,3,4-tetrahydroquinoline with phenoxyacetic acid. This is followed by a series of reactions involving the conversion of the intermediate to the desired product, BTP-2. The final step involves the oxidation of the intermediate to yield the desired product.
特性
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c27-23(17-29-21-11-5-2-6-12-21)25-20-14-13-18-10-7-15-26(22(18)16-20)24(28)19-8-3-1-4-9-19/h1-6,8-9,11-14,16H,7,10,15,17H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSELWIONFJVIQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3)N(C1)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-(4-nitrophenyl)acetamide](/img/structure/B6568846.png)
![2-{[1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B6568854.png)
![2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2-chlorophenyl)acetamide](/img/structure/B6568855.png)
![N-(2-fluorophenyl)-2-{[1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B6568858.png)
![N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-fluorophenoxy)acetamide](/img/structure/B6568863.png)
![7-chloro-2-[(2-fluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6568868.png)
![2-chloro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6568881.png)
![2-chloro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B6568883.png)





